molecular formula C12H14Cl2N2O B2659252 4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1713163-31-5

4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride

Cat. No. B2659252
CAS RN: 1713163-31-5
M. Wt: 273.16
InChI Key: DVMIUZUQYDRLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-Chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride” is a spiro compound, which means it has two rings that share a single atom . The compound contains an indole ring and a piperidine ring. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would have a spiro configuration, with the indole and piperidine rings sharing a single atom. The ‘4-Chloro’ indicates the presence of a chlorine atom on the 4th carbon of one of the rings .

Scientific Research Applications

Antitumor Agents

The compound can be used in the synthesis of novel 2,4,6-trisubstituted quinazoline derivatives, which have shown considerable antiproliferative activity against various human cancer cell lines .

Synthesis of Indole Derivatives

Indole derivatives are prevalent moieties present in selected alkaloids. The compound can be used in the synthesis of these indole derivatives .

Synthesis of Spiro[indoline-3,4’-pyrrolo[3,4-b]pyridines]

The compound can be used in the efficient synthesis of diverse functionalized spiro[indoline-3,4’-pyrrolo[3,4-b]pyridines] via a one-pot three-component reaction .

Synthesis of Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]

The compound can be used in the green synthesis of spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] derivatives. These derivatives can be used as selective Hg(II) fluorescence sensors .

Synthesis of Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] Derivatives

The compound can be used in the synthesis of spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] derivatives. These derivatives have been used in various fields of research .

6. Reactant in the Synthesis of Indole and Benzimidazole Piperazines The compound can be used as a reactant in the synthesis of indole and benzimidazole piperazines, which act as histamine H4 receptor antagonists .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs. Without specific studies on this compound, it’s difficult to provide information on its mechanism of action .

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide accurate information on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

4-chlorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O.ClH/c13-8-2-1-3-9-10(8)12(11(16)15-9)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMIUZUQYDRLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC=C3Cl)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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